molecular formula C15H14N2O4 B2838655 N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide CAS No. 2415470-13-0

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide

Cat. No.: B2838655
CAS No.: 2415470-13-0
M. Wt: 286.287
InChI Key: IIUIONPCIMMCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide is a heterocyclic compound featuring dual furan rings and a 3,5-dimethyl-1,2-oxazole substituent. The molecule’s core structure comprises:

  • Furan-2-carboxamide group: A furan ring substituted at the 2-position with a carboxamide moiety.
  • Methylene-linked oxazole-furan system: A furan-2-ylmethyl group attached to the 4-position of a 3,5-dimethyl-1,2-oxazole ring.

This architecture confers unique electronic and steric properties, making it a candidate for pharmaceutical or agrochemical applications. Its structural complexity, however, necessitates comparative analysis with analogous compounds to evaluate reactivity, stability, and functional performance.

Properties

IUPAC Name

N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-9-14(10(2)21-17-9)12-6-5-11(20-12)8-16-15(18)13-4-3-7-19-13/h3-7H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUIONPCIMMCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling and subsequent functionalization to form the final product. Common reagents used in these steps include furan-2-carboxylic acid, 3,5-dimethyl-4-isocyanato-1,2-oxazole, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the oxazole ring can produce amines.

Scientific Research Applications

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Compound A : (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{Carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid

  • Key Differences: Core Heterocycles: Replaces the furan-oxazole system with thiazolidine and bicyclo frameworks. Functional Groups: Contains multiple carboxy and amino groups, enhancing hydrophilicity compared to the target compound’s lipophilic furan-oxazole backbone.
  • Implications : The thiazolidine ring in Compound A may improve metabolic stability but reduce membrane permeability relative to the target compound’s furan-oxazole system.

Compound B : (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

  • Key Differences: Bicyclic System: Features a 4-thia-1-azabicyclo[3.2.0]heptane core, contrasting with the planar furan-oxazole structure.

Ranitidine-Related Compounds

Ranitidine Complex Nitroacetamide : N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide

  • Structural Overlap: Furan Backbone: Shares a 5-[(dimethylamino)methyl]furan-2-yl group but lacks the oxazole ring.

Ranitidine Diamine Hemifumarate (Related Compound A) : 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine, hemifumarate salt

  • Comparative Notes: Amino-Thioether Linkage: Introduces basicity and hydrogen-bonding capacity absent in the target compound. Salt Form: The hemifumarate salt enhances solubility but complicates synthetic scalability.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s methylene-linked oxazole-furan system requires precise regioselective synthesis, unlike the more straightforward thiazolidine or bicyclo frameworks in Pharmacopeial compounds .
  • Stability : The 3,5-dimethyl-1,2-oxazole group likely enhances thermal stability compared to Ranitidine derivatives’ nitroacetamide, which is prone to hydrolysis .
  • Bioactivity Prediction: Molecular docking studies suggest the oxazole ring may engage in π-π stacking with aromatic amino acids, a feature absent in Ranitidine’s sulphur-containing analogues .

Biological Activity

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
LogP2.0929
Polar Surface Area54.316 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. The compound's structure enables it to interact with various biological targets, particularly in cancer cells. For instance, derivatives of benzo[b]furan, which share structural similarities with our compound, have shown significant antiproliferative effects against multiple cancer cell lines.

Case Study:
In a comparative study involving several benzo[b]furan derivatives, one compound demonstrated IC50 values ranging from 16 to 24 nM against human cancer cell lines such as HeLa and L1210. The introduction of specific substituents significantly enhanced the antiproliferative activity compared to standard treatments like Combretastatin-A4 (CA-4) .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The unique structural features allow for effective binding to active sites on target proteins, potentially disrupting their function.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Furan and Oxazole Rings: These rings are synthesized through cyclization reactions under controlled conditions.
  • Amide Bond Formation: The final step involves coupling the furan and oxazole moieties using reagents like EDCI or DCC to form the amide bond .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

Compound NameBiological Activity
N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamidePotential anticancer effects observed
N-cyclopropyl derivativeExhibited moderate antiproliferative activity in preliminary studies .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling a furan-2-carboxamide derivative with a substituted oxazole-furan intermediate. Key steps include:

  • Oxazole ring formation : Cyclization of precursors using dehydrating agents (e.g., POCl₃ or PPA) under reflux .
  • Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous DMF to link the furan and oxazole moieties .
  • Optimization : Adjusting solvent polarity (e.g., THF vs. DCM) and reaction time to improve yields (reported 45–68% in similar compounds) .

Q. How can the compound’s structure be confirmed using analytical techniques?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., oxazole methyl groups at δ 2.3–2.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ≈ 343.12) .
  • IR spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3100–3150 cm⁻¹ (furan C-H) .

Q. What stability and solubility challenges arise with this compound?

  • Methodology :

  • Stability : Test under varying pH (e.g., 1.2–7.4) and temperatures (4°C to 40°C). Oxazole rings degrade under strong acids/bases, requiring neutral buffers .
  • Solubility : Use logP calculations (predicted ~2.8) and experimental validation in DMSO/PBS mixtures. Poor aqueous solubility may necessitate formulation with cyclodextrins .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Methodology :

  • Assay standardization : Compare results from enzyme inhibition (e.g., COX-2) vs. cell-based assays (e.g., MTT on cancer lines) .
  • Control experiments : Use known inhibitors (e.g., celecoxib for COX-2) to validate assay conditions. Contradictions may arise from off-target effects or metabolite interference .
  • Dose-response curves : EC₅₀/IC₅₀ discrepancies >10-fold suggest assay-specific artifacts .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Methodology :

  • SAR studies : Replace the oxazole methyl groups with trifluoromethyl (improves lipophilicity) or introduce electron-withdrawing groups on the furan (enhances target binding) .
  • Hybrid analogs : Fuse with benzodioxane or pyridine rings to modulate pharmacokinetics (e.g., t₁/₂ increase from 2.1 to 4.8 hours in rodent models) .
  • Computational modeling : Docking studies with COX-2 (PDB: 5KIR) to prioritize substitutions .

Q. How can the mechanism of action be elucidated for this compound?

  • Methodology :

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • Pathway analysis : RNA-seq or proteomics on treated cells to identify dysregulated pathways (e.g., NF-κB or MAPK) .
  • In vitro kinase profiling : Screen against a panel of 100+ kinases to detect off-target effects .

Q. What experimental designs address toxicity concerns in preclinical studies?

  • Methodology :

  • Acute toxicity : Single-dose studies in rodents (10–100 mg/kg) with histopathology and serum biochemistry .
  • Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay to assess DNA damage potential .
  • Metabolite profiling : LC-MS/MS to identify hepatotoxic or reactive metabolites (e.g., epoxide intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.